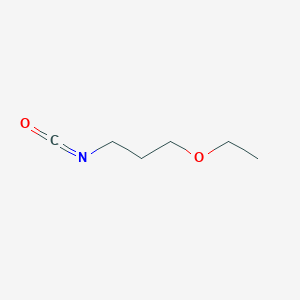

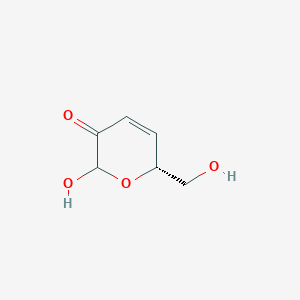

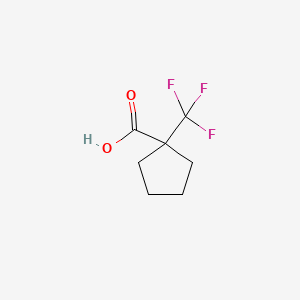

![molecular formula C10H10BrClN2O2 B1356258 Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide CAS No. 1177351-45-9](/img/structure/B1356258.png)

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

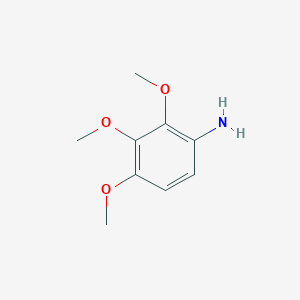

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C10H10BrClN2O2 . It is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide involves several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies . The structure of the synthesized compounds is novel .

Molecular Structure Analysis

The molecular structure of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide was confirmed using X-ray diffraction (XRD). The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide are complex and involve several steps. The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-A]pyridine-2-carboxylate was one of the key steps in the synthesis .

Physical And Chemical Properties Analysis

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide has a molecular weight of 305.56 g/mol . The compound has a molecular formula of C10H10BrClN2O2 . The compound is soluble .

Aplicaciones Científicas De Investigación

Bioimaging

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide: is utilized in bioimaging due to its fluorescent properties. It serves as a building block for developing fluorescent probes that can image and monitor biological processes . These probes can be designed to be sensitive to specific biological environments, such as pH levels, which are crucial for understanding cellular functions and disease states .

Drug Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to forming the core of many drug molecules, particularly those that target neurological disorders and cancers. By incorporating this compound into drug design, researchers can develop new therapeutic agents with potential efficacy against challenging diseases .

Organic Chemistry

In organic chemistry, Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide is used for synthesizing heterocyclic compounds. These structures are prevalent in many natural products and pharmaceuticals. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse organic molecules .

Material Science

The compound’s unique chemical properties make it suitable for creating advanced materials. For instance, it can be used to synthesize organic semiconductors or materials with specific optical properties. This has implications for developing new technologies in electronics and photonics .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be employed as standards or reagents. Due to its defined structure and reactivity, it can be used to calibrate instruments or as a reactant in chemical assays to quantify or detect other substances .

Environmental Science

Research in environmental science can benefit from the use of Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide as a model compound to study degradation processes or as a tracer to understand chemical distribution in environmental systems. Its stability and detectability make it a candidate for such studies .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2.BrH/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8;/h3-6H,2H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFZYURXJDFHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloroimidazo[1,2-A]pyridine-2-carboxylate hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.